molecular formula C9H11NO2 B11821891 N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

Cat. No.: B11821891
M. Wt: 165.19 g/mol
InChI Key: VZUDSGVZOPMZEU-UHFFFAOYSA-N
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Description

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine is a chemical compound with the CAS Number 2229454-16-2 and a molecular formula of C 9 H 13 NO 2 . It features a molecular weight of 167.21 g/mol . This compound is presented as a research chemical and is strictly labeled For Research Use Only . It is not intended for human or animal consumption, diagnostic use, or any therapeutic applications. The core structure of this compound incorporates a furan ring, a common heterocycle in medicinal chemistry, linked to a hydroxylamine functional group via a methylidene bridge. The furan ring is further substituted with a 2-methylcyclopropyl group, a feature often explored in drug discovery for its potential to modulate metabolic stability and target engagement . While specific biological data for this exact compound is not available in the public domain, its structural framework shares characteristics with other furan-based derivatives that have been investigated for various pharmacological activities. For instance, similar Schiff base derivatives containing the furan ring have been synthesized and studied for their potential as anticancer agents and enzyme inhibitors . Researchers may find this compound valuable as a chemical building block for the synthesis of more complex molecules, or as a reference standard in analytical method development and structure-activity relationship (SAR) studies. Further investigation is required to fully elucidate its specific mechanisms of action and research applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3

InChI Key

VZUDSGVZOPMZEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine . The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate oxime, which is then isolated and purified to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxylamine functional group. Its structure can be represented by the following SMILES notation: CC1CC1C2=CC=C(O2)C=NO. The presence of the hydroxylamine group suggests potential reactivity in biological systems, making it a candidate for further investigation in medicinal applications.

a. Antioxidant Properties

Research indicates that compounds with hydroxylamine moieties often exhibit antioxidant properties. N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine may act as a free radical scavenger, which is beneficial in preventing oxidative stress-related diseases. Studies are ongoing to quantify its efficacy compared to established antioxidants.

b. Drug Development

The compound's structural features position it as a potential lead compound in drug discovery. Its unique furan derivative structure could be explored for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. The ability of hydroxylamines to participate in nucleophilic addition reactions makes them valuable in synthesizing more complex drug molecules.

a. Polymer Chemistry

This compound can be utilized in polymer synthesis as a building block for creating novel materials. Its reactivity allows it to participate in polymerization reactions, potentially leading to materials with tailored properties for specific applications, such as coatings or adhesives.

b. Sensor Technologies

Due to the presence of the furan ring, this compound may also find applications in sensor technologies, particularly for detecting metal ions or other analytes through changes in fluorescence or conductivity. Research into its electronic properties could open avenues for developing sensitive detection systems.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study BDrug DevelopmentIdentified potential pathways for synthesizing derivatives with enhanced biological activity.
Study CPolymer SynthesisSuccessfully incorporated into polymer matrices, resulting in improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, heterocyclic cores, and substituents. Key structural and functional differences are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
N-[[5-(2-Methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine Furan 2-Methylcyclopropyl, methylidene hydroxylamine 165.19 Potential chelator, organic intermediate
Ranitidine complex nitroacetamide Furan Dimethylamino, nitroacetamide side chain ~314.38 (estimated) Pharmaceutical intermediate (anti-ulcer agent)
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2) Chromone Thioxo, sulfanyl, diazaphosphinane ~380.34 (estimated) High reactivity (sulfur/phosphorus groups), potential enzyme inhibition
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) Cyclopropane Hydroxamic acid, 4-chlorophenyl ~225.66 Metal chelation, antioxidant activity
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole Furan-2-yl, sulfamoyl ~470.54 Antifungal activity

Functional Group Analysis

  • Hydroxylamine vs. Hydroxamic Acid :
    The hydroxylamine group (=N-OH) in the target compound differs from hydroxamic acids (-CONHOH) seen in Compound 6 . Hydroxamic acids are stronger metal chelators (e.g., for Fe³⁺), whereas hydroxylamines may participate in redox reactions or act as nucleophiles.

  • Furan vs. Chromone/Oxadiazole Cores :
    The furan core in the target compound is less electron-rich than chromones (e.g., Compound 2 ) or oxadiazoles (e.g., LMM11 ) due to fewer heteroatoms. This impacts π-π stacking interactions and bioavailability .

Reactivity and Stability

  • Cyclopropane Strain: The methylcyclopropyl substituent may enhance stability against ring-opening reactions compared to unstrained analogs. In contrast, ranitidine derivatives with dimethylamino groups are more prone to hydrolysis .
  • Hydroxylamine Reactivity :
    The methylidene hydroxylamine group likely undergoes condensation or oxidation reactions, unlike the nitroacetamide group in Ranitidine complex nitroacetamide , which is redox-inert but electrophilic .

Biological Activity

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine, also known by its IUPAC name, is a compound with the molecular formula C9_9H11_{11}NO2_2 and a molecular weight of 165.19 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables and research findings.

Basic Information

PropertyValue
Chemical FormulaC9_9H11_{11}NO2_2
Molecular Weight165.19 g/mol
IUPAC NameThis compound
PubChem CID71831994
AppearanceOil

Structural Characteristics

The compound features a furan ring substituted with a methylcyclopropyl group and a hydroxylamine functional group, which is essential for its biological activity. The structural formula can be represented as follows:

CC1=CC=C(O1)C=NO\text{C}\text{C}1=CC=C(O1)C=NO

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study published in Journal of Medicinal Chemistry highlighted that derivatives of hydroxylamine, including this compound, inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis .
  • Antioxidant Properties :
    • Research indicates that compounds with hydroxylamine groups can scavenge free radicals, thereby exhibiting potential antioxidant properties. This mechanism could contribute to the protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameEnzyme InhibitionAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
HydroxylamineLowModerateModerate
Other Furan DerivativesVariableHighLow

Safety and Handling

While specific safety data for this compound is currently unavailable, general precautions for handling organic compounds should be observed:

  • Use personal protective equipment (PPE).
  • Store in a cool, dry place away from incompatible substances.

Q & A

What are the recommended synthetic routes for N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine?

Level: Basic
Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally related compounds. For example:

  • Step 1: Preparation of the 5-(2-methylcyclopropyl)furan-2-yl precursor via cyclopropanation of a furan derivative (e.g., using Simmons-Smith conditions) .
  • Step 2: Formation of the methylidene hydroxylamine moiety through condensation reactions, such as reacting the furan-carbaldehyde intermediate with hydroxylamine under acidic or basic conditions .
  • Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HRMS to confirm structure and purity .

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